S-Nitrosocaptopril
Overview
Description
S-Nitrosocaptopril (CapNO) is a novel compound that possesses the capacities of both a nitric oxide (NO) donor and an angiotensin-converting enzyme (ACE) inhibitor . It has a molecular formula of C9H14N2O4S . It’s a derivative of captopril, synthesized to manifest nitrosovasodilatory activity, inhibit angiotensin-converting enzyme activity, and inhibit platelet aggregation .
Synthesis Analysis
S-Nitrosocaptopril is synthesized as an S-nitrosylated derivative of captopril . The synthesis involves nitrosylation of captopril . More detailed synthesis methods are not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of S-Nitrosocaptopril includes a nitrosothiol group, which is responsible for its nitric oxide donating capacity . The molecule has a weight of 246.29 g/mol . The IUPAC name for S-Nitrosocaptopril is (2 S )-1- [ (2 S )-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
S-Nitrosocaptopril is known to possess nitrosovasodilatory activity, which is a result of the presence of the thionitrite bond . The presence of this bond does not influence S-Nitrosocaptopril’s ability to inhibit angiotensin-converting enzyme .Physical And Chemical Properties Analysis
S-Nitrosocaptopril has a molecular weight of 246.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The molecule has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the molecule are 246.06742811 g/mol .Scientific Research Applications
Radiosensitization in Cancer Therapy : S-nitrosocaptopril has been explored as a potential radiosensitizer in cancer therapy. It has been shown to temporarily improve the hemodynamic status of experimental tumors, increasing the efficacy of radiation therapy, an effect not observed with captopril alone (Jordan et al., 2010).
Effects on Renal Filtration and Blood Pressure : Research has demonstrated that S-nitrosocaptopril can produce acute reductions in blood pressure and have effects on renal function. Its administration led to temporary reductions in glomerular filtration rate and urine flow at high concentrations (Jia & Blantz, 1998).
Inhibition of Angiotensin-Converting Enzyme and Nitroso Group Transfer : S-nitrosocaptopril acts as an inhibitor of angiotensin-converting enzyme and can rapidly transfer its nitroso moiety to heme proteins, which may account for its hypotensive effects (Park, 1992).
Vasodilatory Effects and Platelet Aggregation Inhibition : It has been observed that S-nitrosocaptopril induces direct vasodilatory effects and inhibits platelet aggregation, suggesting its potential use in treating hypertension, angina pectoris, and congestive heart failure (Loscalzo et al., 1989).
Hemodynamic Effects in Anesthetized Dogs : Studies in anesthetized canine models showed that S-nitrosocaptopril could reduce blood pressure and attenuate the pressor response to angiotensin I, with a longer duration of action compared to nitroglycerin (Shaffer et al., 1991).
Storage Optimization for S-Nitrosocaptopril Monohydrate : Research has focused on optimizing the storage conditions of S-nitrosocaptopril monohydrate to maintain its stability, suggesting potential applicability in clinical settings (Huang et al., 2021).
In Vivo Pulmonary Vasodepressor Effects : S-nitrosocaptopril has been shown to reduce pulmonary artery pressure in both normotensive and hypertensive rats, indicating its potential use in treating pulmonary hypertension (Tsui, Gambino & Wanstall, 2003).
Vascular Reactivity and Guanylate Cyclase Activation : Studies have demonstrated that S-nitrosocaptopril induces relaxations in coronary and femoral arteries and inhibits contraction in coronary arteries through activation of soluble guanylate cyclase (Cooke, Andon & Loscalzo, 1989).
Future Directions
S-Nitrosocaptopril monohydrate (Cap-NO·H2O) is a novel crystal form of S-Nitrosocaptopril (Cap-NO), and a method for long-term storage has been reported . This could serve as a guide for rational design of highly potent ACE inhibitors . The compound has potential use in the treatment of hypertension regardless of renin status, angina pectoris, and congestive heart failure .
properties
IUPAC Name |
(2S)-1-[(2S)-2-methyl-3-nitrososulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-6(5-16-10-15)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIULCDUASSKOM-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSN=O)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSN=O)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153527 | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Nitrosocaptopril | |
CAS RN |
122130-63-6 | |
Record name | S-Nitrosocaptopril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122130-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Nitrosocaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122130636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Nitrosocaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20153527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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